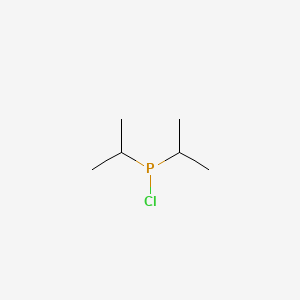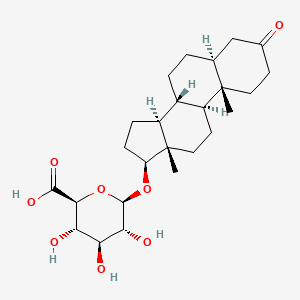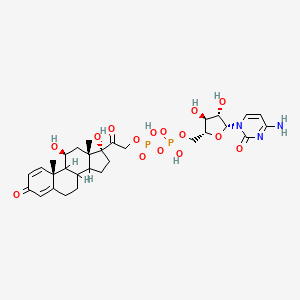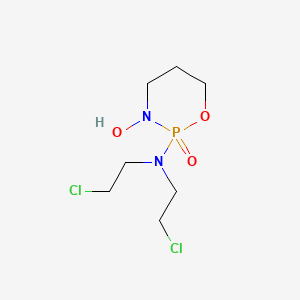
Chlorodiisopropylphosphine
Vue d'ensemble
Description
Synthesis Analysis
Chlorodiisopropylphosphine can be synthesized using magnesium, isopropyl chloride, and phosphorus trichloride in the presence of tetrahydrofuran as the solvent. The use of ultrasound irradiation in this process has been shown to significantly enhance the product yield to 80.1% with a purity of 96% after fractionation, offering a cleaner and more efficient synthesis method compared to traditional approaches (Zhang Bao-gui, 2007).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been extensively studied, particularly in the context of metal complexes. For instance, the synthesis of sterically demanding phosphines based on a 2,6-dibenzhydryl-4-methylphenyl core has led to the development of mononuclear complexes with metals such as RuII, PdII, and PtII. These complexes have been structurally characterized, revealing significant C-H···π and C-H···M interactions (M. K. Pandey, J. Mague, M. Balakrishna, 2018).
Chemical Reactions and Properties
This compound participates in various chemical reactions, forming complexes with significant catalytic activities. For example, the ruthenium complex synthesized from this compound derivatives has shown exceptional performance in the catalytic oxidation of styrene derivatives, highlighting its potential in industrial applications (M. K. Pandey, J. Mague, M. Balakrishna, 2018).
Applications De Recherche Scientifique
Synthèse des phosphines tertiaires
Le chlorodiisopropylphosphine est utilisé pour préparer des phosphines tertiaires {svg_1}. Il réagit avec les réactifs de Grignard et les composés organolithium pour donner des phosphines {svg_2}. La réaction est la suivante :
[(CH3)2CH]2PCl+RM→[(CH3)2CH]2PR+MCl[(CH_3)2CH]_2PCl + RM \rightarrow [(CH_3)_2CH]_2PR + MCl [(CH3)2CH]2PCl+RM→[(CH3)2CH]2PR+MCl
Synthèse des ligands phosphinites
Le this compound réagit avec les alcools et les phénols pour donner des phosphinites {_svg_3}. Cette réaction est généralement effectuée en présence d’une base {svg_4}. La réaction est la suivante :
[(CH3)2CH]2PCl+ROH→[(CH3)2CH]2POR+HCl[(CH_3)2CH]_2PCl + ROH \rightarrow [(CH_3)_2CH]_2POR + HCl [(CH3)2CH]2PCl+ROH→[(CH3)2CH]2POR+HCl
Synthèse de la p-styryldiisopropylphosphine
Le this compound peut être utilisé pour synthétiser la p-styryldiisopropylphosphine en réagissant avec le 4-chlorostyrène par réaction de Grignard {_svg_5}.
Zirconophosphination des alcynes
Le this compound peut être utilisé comme réactif de phosphination en combinaison avec [Cp2Zr(1-butène)(DMAP)] (Cp = cyclopentadiényle ; DMAP = 4-(diméthylamino)pyridine) pour la zirconophosphination des alcynes afin de former des zirconoalcénylphosphines {svg_6}.
Synthèse d’un complexe pincer Pt(POCN) luminescent à donneurs mixtes
Le this compound peut être utilisé pour synthétiser un complexe pincer Pt(POCN) luminescent à donneurs mixtes par un processus de cyclométallation {svg_7}.
Safety and Hazards
Chlorodiisopropylphosphine is highly flammable and can cause severe skin burns and eye damage . It may also cause respiratory irritation . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be handled only in a well-ventilated area and with appropriate protective clothing .
Propriétés
IUPAC Name |
chloro-di(propan-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClP/c1-5(2)8(7)6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPDBTOWHLZQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337132 | |
| Record name | Chlorodiisopropylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40244-90-4 | |
| Record name | Chlorodiisopropylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40244-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorodiisopropylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040244904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorodiisopropylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodiisopropylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORODIISOPROPYLPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FG5N54CYB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Chlorodiisopropylphosphine particularly useful in ligand synthesis?
A: this compound serves as a valuable precursor for synthesizing various metal ligand compounds []. Its reactivity stems from the presence of both the chlorine atom, which can be readily substituted, and the phosphorus atom's lone pair, capable of coordinating to metal centers. This versatility allows for the creation of diverse ligand structures with tailored electronic and steric properties, impacting the catalytic activity and selectivity of the resulting metal complexes.
Q2: What are the typical reaction conditions used to synthesize this compound?
A: this compound synthesis commonly utilizes magnesium, isopropyl chloride, and phosphorus trichloride as starting materials, with tetrahydrofuran as the solvent [, ]. This method often involves reacting a Grignard reagent (isopropylmagnesium chloride) with phosphorus trichloride at low temperatures (-30°C to -35°C) []. The use of tetrahydrofuran instead of diethyl ether as the solvent has been shown to improve both the reaction yield (up to 71.64%) and safety [].
Q3: How does ultrasound irradiation impact the synthesis of this compound?
A: Studies show that employing ultrasound irradiation during the synthesis of this compound leads to a significant increase in product yield, reaching up to 80.1% with a purity of 96% after fractionation []. Additionally, this method results in a clearer reaction solution, simplifying the disposal of residues and contributing to a cleaner overall process [].
Q4: Can you provide an example of this compound's application in the synthesis of a specific metal complex?
A: this compound plays a crucial role in forming ruthenium complexes featuring a neutral pincer PCP ligand with a central carbene moiety []. The ligand precursor, synthesized from pyrrole, formaldehyde, and this compound, reacts with a ruthenium precursor to yield a complex that acts as a moderately active precatalyst for the transfer hydrogenation of ketones []. This exemplifies the utility of this compound in constructing ligands that enable valuable catalytic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















